molecular formula C9H14O3 B6155030 2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1406762-58-0

2-(oxan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6155030
CAS No.: 1406762-58-0
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxane (tetrahydropyran) ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The oxane ring and the cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the oxane ring, simpler structure.

    2-(Oxan-3-yl)acetic acid: Similar oxane ring but different carboxylic acid positioning.

    Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, different reactivity.

Uniqueness

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the oxane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1406762-58-0

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.